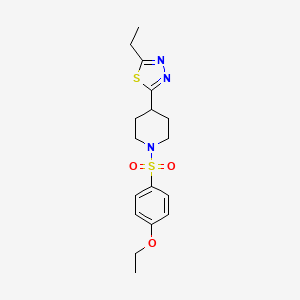

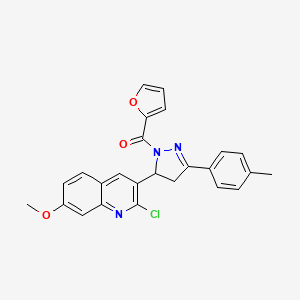

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole" is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This particular compound is not directly mentioned in the provided papers, but its structure suggests it would share some chemical properties and biological activities with the compounds that are discussed in the papers. The 1,3,4-thiadiazole core is a common feature in molecules with potential antibacterial and enzyme inhibition properties, as evidenced by the research on similar sulfonamide derivatives .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves multi-step reactions starting from basic building blocks like benzenesulfonyl chloride, ethyl isonipecotate, and various bromoacetamides or hydrazides . The process includes the formation of intermediates such as carboxylates, carbohydrazides, and oxadiazole-thiols, which are then further reacted to yield the final compounds. The synthesis conditions, such as the choice of solvent, base, and reaction temperature, are optimized to improve yields . These methods could potentially be adapted for the synthesis of "2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole".

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is typically confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and mass spectrometry . These techniques provide detailed information about the chemical environment of the atoms within the molecule, the presence of functional groups, and the overall molecular architecture. X-ray crystallography can also be used to determine the precise three-dimensional arrangement of atoms, as seen in the study of carbonic anhydrase inhibitors .

Chemical Reactions Analysis

The 1,3,4-thiadiazole derivatives are reactive towards various reagents and can undergo further chemical transformations. The sulfonamide group, in particular, is a versatile functional group that can participate in additional reactions to modify the compound or to interact with biological targets . The reactivity of these compounds is often exploited in the design of drugs, where modifications can lead to improved biological activity or pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiadiazole core. These properties are crucial for the compound's biological activity, as they affect its ability to reach and interact with the target site within the body. The presence of a sulfonamide group can enhance the solubility and binding affinity of the compound to its biological targets, as seen in the molecular docking studies .

科学的研究の応用

Anticancer Activities

Researchers have synthesized novel compounds, including 1,2-dihydropyridines, thiophenes, and thiazoles, with a biologically active sulfone moiety, demonstrating significant in vitro anticancer activity against human breast cancer cell lines. Compounds from these groups exhibited better or comparable activity to Doxorubicin, a reference drug, indicating their potential as anticancer agents (Al-Said et al., 2011).

Synthesis and Evaluation as Anticancer Agents

A study on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated them as anticancer agents. Certain compounds showed low IC50 values, acting as strong anticancer agents relative to Doxorubicin, suggesting the potential therapeutic usefulness of these derivatives (Rehman et al., 2018).

Antibacterial Studies

N-substituted derivatives of a specific compound showed moderate to high antibacterial activity, highlighting the importance of the sulfonamide group in contributing to antibacterial properties. The study underscores the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Antimicrobial Activities

Research into the synthesis of thiazoles and their fused derivatives revealed significant antimicrobial activities against various bacterial and fungal strains. This study indicates the broad spectrum of antimicrobial efficacy of thiazole derivatives, suggesting their application in combating infectious diseases (Wardkhan et al., 2008).

Enzyme Inhibition

A series incorporating sulfonamide, piperidinyl, and thiadiazole moieties was investigated for their inhibition potential against human carbonic anhydrase isozymes. These compounds exhibited low nanomolar activity against several isozymes, suggesting their utility in designing inhibitors for therapeutic applications (Alafeefy et al., 2015).

特性

IUPAC Name |

2-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S2/c1-3-16-18-19-17(24-16)13-9-11-20(12-10-13)25(21,22)15-7-5-14(6-8-15)23-4-2/h5-8,13H,3-4,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONZHJFWTXAIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)

![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)

![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)

![1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524969.png)

![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)

![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2524975.png)

![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)